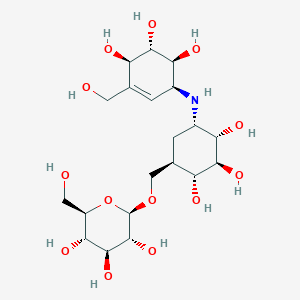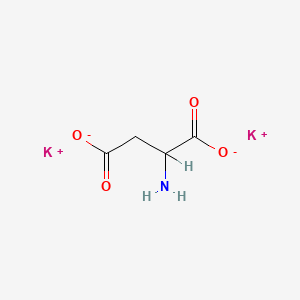
CYCLOPENTADIENYLMOLYBDENUM(II) TRICARBO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylmolybdenum(II) tricarbonyl is a chemical compound with the formula ( \text{Cp}_2 \text{Mo}_2 (\text{CO})_6 ), where Cp stands for cyclopentadienyl (( \text{C}_5 \text{H}_5 )).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(II) tricarbonyl is typically synthesized by treating molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to yield cyclopentadienylmolybdenum(II) tricarbonyl .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadienylmolybdenum(II) tricarbonyl undergoes various chemical reactions, including:
Thermolysis: Heating the compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, forming the tetracarbonyl derivative: [ (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_6 \rightarrow (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_4 + 2 \text{CO} ]
Substitution Reactions: The compound can undergo substitution reactions where the carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to oxidize the intermediate.
Solvents: Diglyme is commonly used in thermolysis reactions.
Major Products:
Tetracarbonyl Derivative: Formed during thermolysis.
Substituted Complexes: Formed during substitution reactions.
Applications De Recherche Scientifique
Cyclopentadienylmolybdenum(II) tricarbonyl has several scientific research applications:
Catalysis: Used as a precursor for catalysts in olefin epoxidation reactions.
Molecular Rotors: Employed in ultrafast vibrational echo experiments to study dynamic processes in barrierless molecular rotors.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The compound exerts its effects through its ability to form stable complexes with various ligands. The cyclopentadienyl and carbonyl ligands provide a stable environment for the molybdenum center, allowing it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Cyclopentadienyltungsten Tricarbonyl Dimer
- Cyclopentadienylchromium Tricarbonyl Dimer
Comparison: Cyclopentadienylmolybdenum(II) tricarbonyl is unique due to its specific electronic and structural properties. Compared to its tungsten and chromium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
12128-23-3 |
|---|---|
Formule moléculaire |
C8H11ClMoO3 |
Poids moléculaire |
286.56414 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













